molecular formula C28H30O6 B11158829 3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one

3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one

Cat. No.: B11158829
M. Wt: 462.5 g/mol
InChI Key: GEDIQQCECOMHMG-UHFFFAOYSA-N
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Description

3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-oxo-2H-chromen-7-yl with ethylene glycol in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hexyl-4-methyl-2H-chromen-2-one under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and chromenone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl: A precursor in the synthesis of the target compound.

    3-hexyl-4-methyl-2H-chromen-2-one: Another related coumarin derivative with similar structural features.

Uniqueness

3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one is unique due to its specific combination of functional groups and structural complexity.

Properties

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

3-hexyl-4-methyl-7-[2-(4-methyl-2-oxochromen-7-yl)oxyethoxy]chromen-2-one

InChI

InChI=1S/C28H30O6/c1-4-5-6-7-8-24-19(3)23-12-10-21(17-26(23)34-28(24)30)32-14-13-31-20-9-11-22-18(2)15-27(29)33-25(22)16-20/h9-12,15-17H,4-8,13-14H2,1-3H3

InChI Key

GEDIQQCECOMHMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C)OC1=O)C

Origin of Product

United States

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